molecular formula C8H7NO2 B3350958 1H-Indole-2,5-diol CAS No. 321884-36-0

1H-Indole-2,5-diol

Cat. No.: B3350958
CAS No.: 321884-36-0
M. Wt: 149.15 g/mol
InChI Key: WCMNKJSRZUKXDL-UHFFFAOYSA-N
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Description

1H-Indole-2,5-diol is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound an important compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2,5-diol can be synthesized through various methods, including the oxidation of indole derivatives. One common approach involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce hydroxyl groups at the 2 and 5 positions of the indole ring . The reaction typically requires an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,5-diol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding indole or partially reduced derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Indole and partially reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

1H-Indole-2,5-diol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,5-diol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, and signaling molecules. For example, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, this compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: A metabolite with potential antimicrobial activity.

Uniqueness of 1H-Indole-2,5-diol: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

1H-indole-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-4,9-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMNKJSRZUKXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665354
Record name 1H-Indole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321884-36-0
Record name 1H-Indole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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